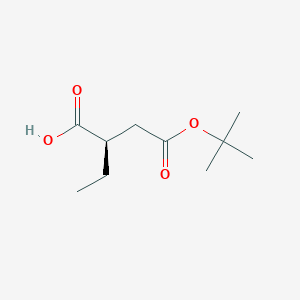

(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

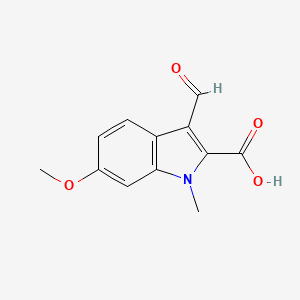

(-)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid, commonly known as (-)-4-t-Butyl-2-ethyl-4-oxobutanoic acid, is an organic compound with a molecular formula of C9H18O3. It is a white solid that is soluble in organic solvents. This compound has been studied extensively due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Scientific Research Applications of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid

Synthesis of Chiral Intermediates this compound has been utilized as a key intermediate in the synthesis of various compounds. For instance, it played a crucial role in the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin. This synthesis was accomplished from L-aspartic acid through a series of steps including selective methylation, Boc-protection, acylation, and reduction, yielding a final product with about 41% overall yield (Zhang Xingxian, 2012).

Enzyme-catalyzed Reactions In another research, this acid was used in enzyme-catalyzed asymmetric reduction processes. Specifically, NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor AKU4429 was employed to catalyze the reduction of ethyl 4-chloro-3-oxobutanoate. The process was conducted in an organic solvent-water diphasic system to address substrate instability and reaction inhibition. The study effectively produced ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess and yield, demonstrating the utility of this compound in facilitating enzyme-catalyzed stereoselective reductions (Shimizu et al., 1990).

Asymmetric Synthesis The compound has also been involved in asymmetric synthesis processes. For example, it was used in the asymmetric synthesis of (+)-trachyspic acid. This process included an aldol reaction with pent-4-enal, followed by Pinnick oxidation and tert-butyl esterification, leading to the production of the compound in high optical purity. This synthesis route highlights the compound's application in creating complex molecules with high enantiomeric purity, useful in various chemical and pharmaceutical contexts (K. Morokuma et al., 2008).

Propiedades

IUPAC Name |

(2R)-2-ethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-7(9(12)13)6-8(11)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIXQGZZZJERJO-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2428247.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1-naphthamide hydrochloride](/img/structure/B2428252.png)

![tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2428261.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2428263.png)

![4-Methoxy-3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2428267.png)